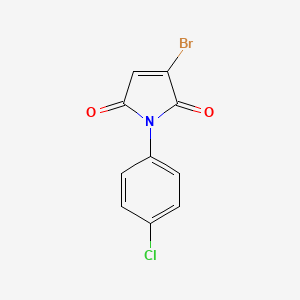
3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione, also known as BCPPD, is a heterocyclic compound containing an aromatic ring and a pyrrole ring. It is a versatile molecule that has been used for various scientific research applications, such as organic synthesis, drug design, and bio-catalysis. BCPPD is a useful tool in the laboratory due to its unique properties, such as its stability, low toxicity, and low cost.
Scientific Research Applications
Optical Properties and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles (DPP), including compounds like 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione, have been extensively researched for their optical properties and reactivity. These compounds are among the most widely used dyes across various applications such as high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The significant interest in DPP derivatives stems from their straightforward synthesis, good stability, near-unity fluorescence quantum yield, and the ability to undergo substantial bathochromic shift and increase in two-photon absorption cross-section upon chromophore extension (Grzybowski & Gryko, 2015).
Role in Organic Electronics
Diketopyrrolopyrrole (DPP)-based polymers, incorporating core structures akin to this compound, have received attention for their applications in electronic devices due to high performance. The development of novel chromophores such as isoDPP, BDP, and NDP, which resemble DPP in chemical structure, has shown potential for use in high-performance electronic devices. These materials are noted for their distinct optical, electrochemical, and device performance attributes, promising advancements in organic electronics (Deng et al., 2019).
Impact on Environmental Health
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities with this compound, has indicated these compounds occur as trace contaminants in brominated flame retardants. They are produced during combustion and pose similar health risks to polychlorinated dibenzodioxins and furans, including hepatic, dermal, and gastrointestinal toxicities in humans. This highlights the environmental and health implications of brominated compounds and their chlorinated congeners, underscoring the need for careful management and assessment of such substances (Mennear & Lee, 1994).
Future Directions
The future directions for “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” and similar compounds involve further exploration of their biological activities and mechanisms of action . There is also a need for more Structure-Activity Relationship (SAR) research on these compounds . These efforts will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition or activation of the target . The specific interaction and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific pathway and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-bromo-1-(4-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQRYUDUIZCXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


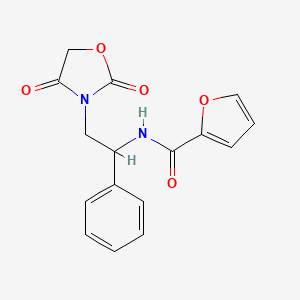
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
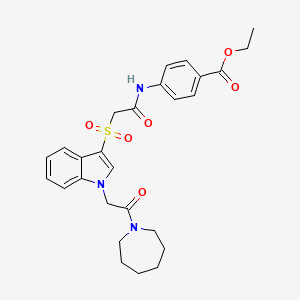
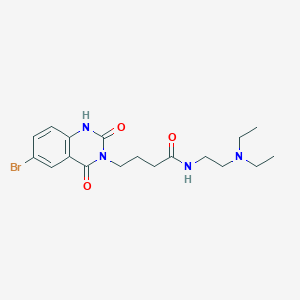

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)
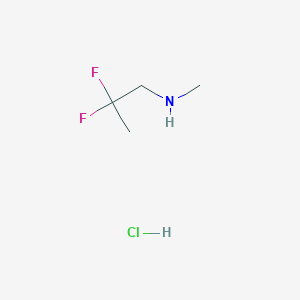

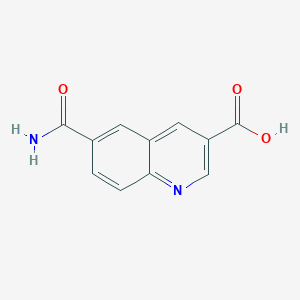

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)